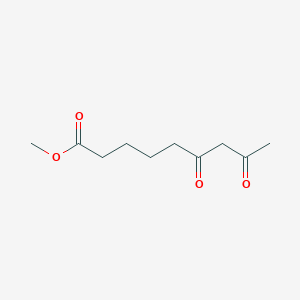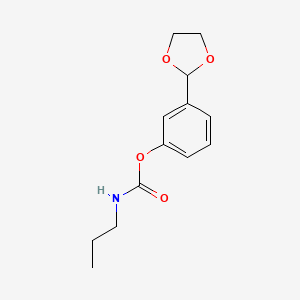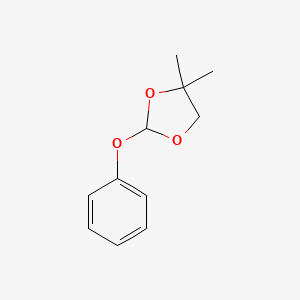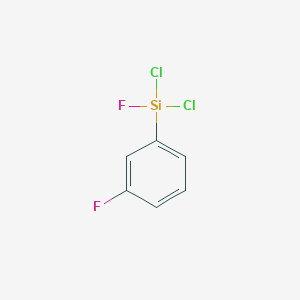
Dichloro(fluoro)(3-fluorophenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(fluoro)(3-fluorophenyl)silane is an organosilicon compound characterized by the presence of two chlorine atoms, one fluorine atom, and a 3-fluorophenyl group attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(fluoro)(3-fluorophenyl)silane typically involves the reaction of 3-fluorophenylsilane with chlorine and fluorine sources under controlled conditions. One common method is the chlorination of 3-fluorophenylsilane using chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: Dichloro(fluoro)(3-fluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form a variety of derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, amines, and thiols, typically under mild conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for temperature and solvent choice.
Major Products:
Substitution Reactions: Various substituted silanes, depending on the nucleophile used.
Hydrolysis: Silanols and hydrochloric acid.
Coupling Reactions: Biaryl compounds and other coupled products.
科学研究应用
Dichloro(fluoro)(3-fluorophenyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organosilicon compounds.
Materials Science: The compound is utilized in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and advanced polymers.
Medicinal Chemistry: Research explores its potential as a precursor for bioactive molecules and drug candidates.
Catalysis: It serves as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
作用机制
The mechanism of action of Dichloro(fluoro)(3-fluorophenyl)silane in chemical reactions involves the activation of the silicon center, facilitating nucleophilic attack or coupling processes. The presence of electronegative chlorine and fluorine atoms influences the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Molecular Targets and Pathways:
Silicon Activation: The silicon atom is activated by the electron-withdrawing effects of the chlorine and fluorine atoms, making it susceptible to nucleophilic attack.
Coupling Pathways: In coupling reactions, the compound participates in oxidative addition and transmetalation steps, leading to the formation of new carbon-silicon or carbon-carbon bonds.
相似化合物的比较
Dichlorophenylsilane: Lacks the fluorine substituents, resulting in different reactivity and applications.
Trichlorosilane: Contains three chlorine atoms and no fluorine, used primarily in the production of high-purity silicon.
Fluorophenylsilane: Contains only fluorine substituents, with distinct properties and uses.
Uniqueness: Dichloro(fluoro)(3-fluorophenyl)silane is unique due to the combination of chlorine and fluorine atoms, which impart specific reactivity and stability characteristics. This makes it particularly valuable in applications requiring precise control over chemical reactivity and product formation.
属性
CAS 编号 |
61502-49-6 |
|---|---|
分子式 |
C6H4Cl2F2Si |
分子量 |
213.08 g/mol |
IUPAC 名称 |
dichloro-fluoro-(3-fluorophenyl)silane |
InChI |
InChI=1S/C6H4Cl2F2Si/c7-11(8,10)6-3-1-2-5(9)4-6/h1-4H |
InChI 键 |
GGFMPVIJUVQJFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[Si](F)(Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)

![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
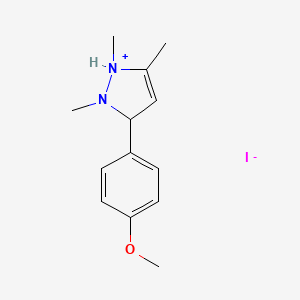
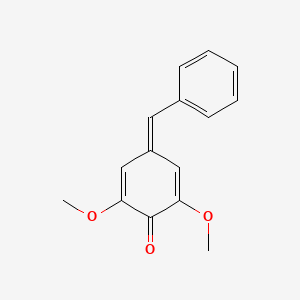
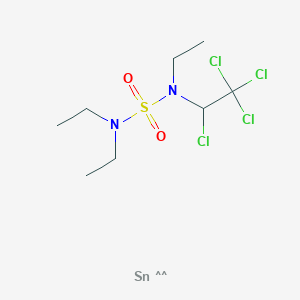

![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
